molecular formula C9H15NO4S B12078319 (3S)-1-(cyclopropanesulfonyl)piperidine-3-carboxylic acid

(3S)-1-(cyclopropanesulfonyl)piperidine-3-carboxylic acid

Cat. No.: B12078319
M. Wt: 233.29 g/mol
InChI Key: VQMFTCLAUIDDFL-ZETCQYMHSA-N
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Description

(3S)-1-(cyclopropanesulfonyl)piperidine-3-carboxylic acid is a compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their significant roles in medicinal chemistry, often serving as key intermediates in the synthesis of various pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1-(cyclopropanesulfonyl)piperidine-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions, followed by the introduction of the cyclopropanesulfonyl group through sulfonylation reactions. The final step usually involves the carboxylation of the piperidine ring to introduce the carboxylic acid group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the standards required for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

(3S)-1-(cyclopropanesulfonyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

(3S)-1-(cyclopropanesulfonyl)piperidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (3S)-1-(cyclopropanesulfonyl)piperidine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The carboxylic acid group can also participate in hydrogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects.

Properties

Molecular Formula

C9H15NO4S

Molecular Weight

233.29 g/mol

IUPAC Name

(3S)-1-cyclopropylsulfonylpiperidine-3-carboxylic acid

InChI

InChI=1S/C9H15NO4S/c11-9(12)7-2-1-5-10(6-7)15(13,14)8-3-4-8/h7-8H,1-6H2,(H,11,12)/t7-/m0/s1

InChI Key

VQMFTCLAUIDDFL-ZETCQYMHSA-N

Isomeric SMILES

C1C[C@@H](CN(C1)S(=O)(=O)C2CC2)C(=O)O

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2CC2)C(=O)O

Origin of Product

United States

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